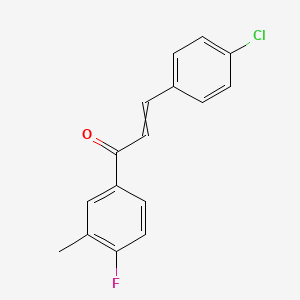
1,4-Diisocyanato-4-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diisocyanato-4-methylpentane is an organic compound that belongs to the class of diisocyanates. Diisocyanates are characterized by having two isocyanate groups (-NCO) and are widely used in the production of polyurethane polymers. This compound is particularly notable for its branched structure, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diisocyanato-4-methylpentane can be synthesized through a multi-step process starting from isobutyronitrile. The key reaction in this synthesis is the double Curtius rearrangement, which involves the conversion of acyl azides to isocyanates . The reaction conditions typically involve the use of reagents such as sodium azide and triphosgene under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce high-purity diisocyanates suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diisocyanato-4-methylpentane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction rates.
Major Products
Polyurethanes: Formed by the reaction with polyols.
Ureas: Formed by the reaction with amines.
Applications De Recherche Scientifique
1,4-Diisocyanato-4-methylpentane has several applications in scientific research and industry:
Polyurethane Production: It is used as a monomer in the synthesis of polyurethanes, which have applications in foams, adhesives, and coatings.
Material Science: Research into new materials often involves the use of diisocyanates to create novel polymers with specific properties.
Biomedical Applications: Polyurethanes derived from diisocyanates are used in medical devices and implants due to their biocompatibility and mechanical properties.
Mécanisme D'action
The mechanism of action of 1,4-Diisocyanato-4-methylpentane primarily involves its reactivity with nucleophiles. The isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages. This reactivity is exploited in the formation of polyurethanes, where the compound acts as a cross-linking agent, providing structural integrity and desired mechanical properties to the polymer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylene Diisocyanate (HDI): Another aliphatic diisocyanate used in polyurethane production.
Isophorone Diisocyanate (IPDI): Known for its use in coatings and elastomers.
Methylenediphenyl Diisocyanate (MDI): An aromatic diisocyanate widely used in rigid foams and adhesives.
Uniqueness
1,4-Diisocyanato-4-methylpentane is unique due to its branched structure, which can influence its reactivity and the properties of the resulting polymers. This structural feature can lead to differences in the mechanical properties and stability of the polyurethanes formed compared to those derived from linear diisocyanates .
Propriétés
Numéro CAS |
112147-61-2 |
|---|---|
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1,4-diisocyanato-4-methylpentane |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,10-7-12)4-3-5-9-6-11/h3-5H2,1-2H3 |
Clé InChI |
PFJZOBRGDTYDQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCN=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



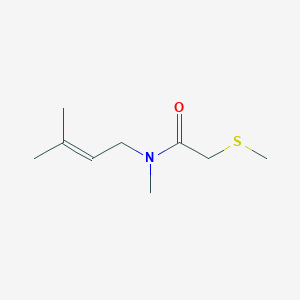
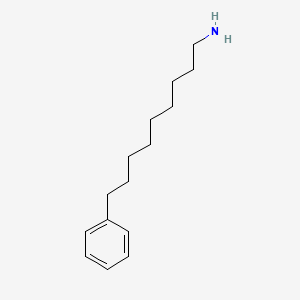
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
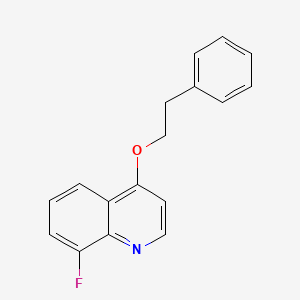
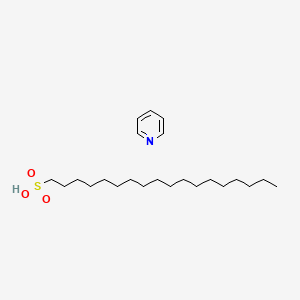

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)
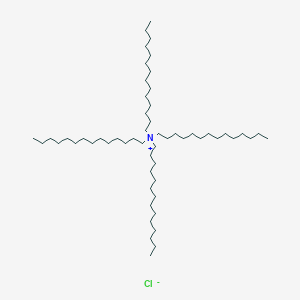
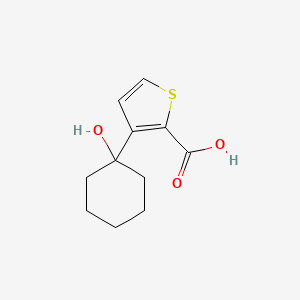
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
